Maltulose monohydrate
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Overview
Description
Maltulose monohydrate, also known as 4-O-α-D-Glucopyranosyl-D-fructose monohydrate, is a disaccharide composed of glucose and fructose. It is a rare sugar found in small quantities in honey and certain starch hydrolysates. This compound is known for its sweetening properties, which are comparable to those of maltitol but less than those of sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltulose monohydrate can be synthesized through the isomerization of maltose in an alkaline medium. This process involves the conversion of maltose syrup into maltulose syrup using an alkaline catalyst . Another method involves the use of a pressurized hot phosphate buffer to produce maltulose from maltose. The optimal conditions for this reaction include a temperature of 115°C and an average residence time of 10 minutes .
Industrial Production Methods
The industrial production of this compound involves the preparation of an aqueous maltulose solution with a concentration above 65% by weight. This solution is then concentrated to a dry matter ratio of more than 50% by weight. The concentrated solution is cooled to induce supersaturation, followed by controlled crystallization through cooling and stirring. The resulting this compound crystals are then separated, recovered, and dried .
Chemical Reactions Analysis
Types of Reactions
Maltulose monohydrate undergoes various chemical reactions, including isomerization and hydrolysis. The isomerization of maltose to maltulose is a key reaction, which can be catalyzed by alkali, metal, or enzymatic catalysts . Hydrolysis of maltulose can occur under acidic conditions, leading to the formation of glucose and fructose.
Common Reagents and Conditions
Common reagents used in the isomerization of maltose to maltulose include alkaline catalysts such as sodium hydroxide. The reaction conditions typically involve elevated temperatures and controlled pH levels to optimize the yield of maltulose .
Major Products
The major products formed from the isomerization of maltose include maltulose and other keto-disaccharides. Hydrolysis of maltulose results in the formation of glucose and fructose .
Scientific Research Applications
Maltulose monohydrate has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying the isomerization and hydrolysis of disaccharides.
Mechanism of Action
Maltulose monohydrate exerts its effects primarily through its metabolism in the body. It is slowly digested and absorbed, leading to a gradual release of glucose and fructose into the bloodstream. This slow digestion helps in maintaining stable blood glucose levels and reducing insulin spikes . In bacteria, maltulose is utilized as an energy source, supporting bacterial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Maltulose monohydrate is unique due to its specific isomerization process and its balanced sweetening properties. Unlike sucrose, maltulose has a lower glycemic index, making it a suitable alternative for diabetic-friendly foods. Its slow digestion and absorption also contribute to its unique metabolic effects, providing a steady release of energy .
Properties
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLNTFVNSVIFH-OEFDZIMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-09-9 |
Source
|
Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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